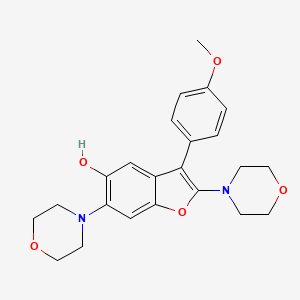
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxyphenyl and morpholinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylboronic acid with a suitable benzofuran precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-3-(4-morpholinyl)-1-propanone: Shares the methoxyphenyl and morpholinyl groups but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and morpholinyl group but has a different overall structure.
Uniqueness
3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
66092-47-5 |
|---|---|
Molekularformel |
C23H26N2O5 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2,6-dimorpholin-4-yl-1-benzofuran-5-ol |
InChI |
InChI=1S/C23H26N2O5/c1-27-17-4-2-16(3-5-17)22-18-14-20(26)19(24-6-10-28-11-7-24)15-21(18)30-23(22)25-8-12-29-13-9-25/h2-5,14-15,26H,6-13H2,1H3 |
InChI-Schlüssel |
DXFVEGPNAGDVIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC(=C(C=C32)O)N4CCOCC4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)

![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
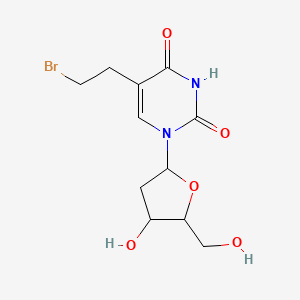
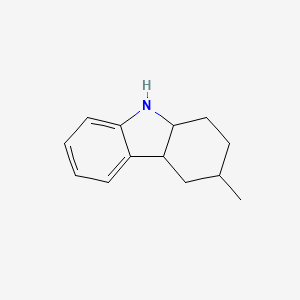
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
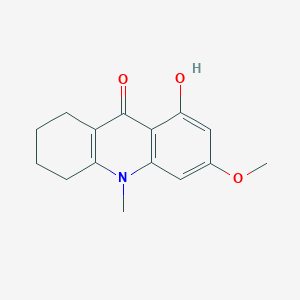

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)

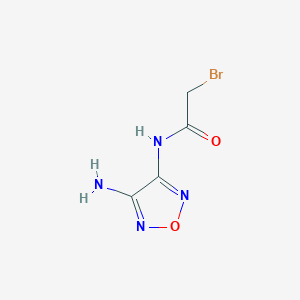
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
